Cas no 2227703-83-3 ((1R)-2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol)

(1R)-2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol
- (1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
- EN300-1951638
- 2227703-83-3
-
- インチ: 1S/C12H14F3NO2/c13-12(14,15)11(17)9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4,11,17H,5-8H2/t11-/m1/s1
- InChIKey: XYMJLTSIWLKJAR-LLVKDONJSA-N
- ほほえんだ: FC([C@@H](C1C=CC(=CC=1)N1CCOCC1)O)(F)F
計算された属性
- せいみつぶんしりょう: 261.09766318g/mol
- どういたいしつりょう: 261.09766318g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 32.7Ų
(1R)-2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1951638-0.05g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1951638-0.1g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1951638-5g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1951638-10g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1951638-0.25g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1951638-5.0g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1951638-2.5g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1951638-1.0g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1951638-1g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1951638-0.5g |
(1R)-2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol |
2227703-83-3 | 0.5g |
$1289.0 | 2023-09-17 |
(1R)-2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
(1R)-2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-olに関する追加情報
(1R)-2,2,2-Trifluoro-1-(4-(Morpholin-4-Yl)Phenyl)Ethanol: A Comprehensive Overview
The compound (1R)-2,2,2-trifluoro-1-(4-(morpholin-4-yl)phenyl)ethanol (CAS No. 2227703-83-3) is a highly specialized organic molecule with significant applications in various fields. This compound is characterized by its unique structure, which combines a trifluoroethyl group with a morpholine-substituted phenyl ring. The trifluoroethyl group imparts hydrophobicity and stability, while the morpholine moiety introduces hydrogen bonding capabilities and enhances solubility in polar solvents.
Recent studies have highlighted the potential of this compound in drug delivery systems. The trifluoromethyl group is known to enhance the lipophilicity of molecules, making them more suitable for crossing biological membranes. This property has been leveraged in the development of targeted drug delivery systems, where the compound acts as a carrier for hydrophobic drugs. Researchers have demonstrated that the trifluoromethyl-substituted ethanol derivatives can significantly improve the bioavailability of poorly soluble pharmaceuticals.
In addition to its role in drug delivery, (1R)-trifluoroethanol derivative has shown promise in materials science. The morpholine group provides a platform for polymerization reactions, enabling the synthesis of novel polymeric materials with tailored properties. These polymers exhibit excellent thermal stability and mechanical strength, making them ideal candidates for high-performance applications in electronics and aerospace industries.
The synthesis of this compound involves a multi-step process that combines fluorination and nucleophilic substitution reactions. The key intermediate is the preparation of the trifluoroethyl alcohol, which is then subjected to coupling reactions with the morpholine-substituted phenyl ring. Recent advancements in catalytic methods have improved the yield and purity of this synthesis pathway, making it more scalable for industrial production.
From an environmental perspective, the compound's stability and biodegradability are critical factors. Studies have shown that the trifluoromethyl group enhances chemical stability but may pose challenges in terms of biodegradation. Researchers are actively exploring methods to modify the molecule's structure to improve its environmental footprint without compromising its functional properties.
In conclusion, (1R)-trifluoroethanol derivative (CAS No. 2227703-83-3) is a versatile compound with diverse applications across pharmaceuticals, materials science, and chemical synthesis. Its unique structure and functional groups make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses and improvements in its synthesis and application, this compound is poised to play an increasingly important role in modern chemistry.
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